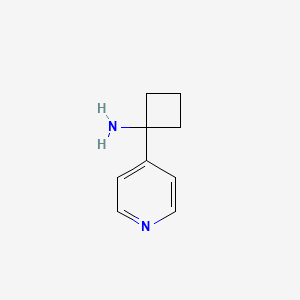

1-(Pyridin-4-YL)cyclobutan-1-amine

Description

Significance of Amine-Functionalized Cyclobutane (B1203170) Architectures in Chemical Synthesis

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in medicinal chemistry and materials science. nih.gov The unique, puckered three-dimensional structure of the cyclobutane ring offers a scaffold that is distinct from more common cyclic and aromatic systems. nih.gov This constrained geometry can be advantageous in the design of molecules intended to interact with specific biological targets, potentially leading to enhanced binding affinity.

The introduction of an amine functional group to the cyclobutane scaffold further broadens its utility. Amine-functionalized cyclobutanes serve as crucial building blocks for more complex molecules. The amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger molecular frameworks. Research has shown that cyclobutane derivatives are being increasingly utilized in the development of small-molecule drug candidates. nih.gov For instance, a series of novel cyclobutane derivatives have been described as potent and selective NK1 receptor antagonists. nih.gov

The Pyridine (B92270) Moiety in Contemporary Organic Chemistry Scaffolds

The pyridine ring is a ubiquitous and indispensable scaffold in modern organic and medicinal chemistry. enpress-publisher.comnih.gov As a six-membered aromatic heterocycle containing a nitrogen atom, it imparts a unique set of properties to any molecule of which it is a part. enpress-publisher.comresearchgate.net The nitrogen atom's basicity and ability to participate in hydrogen bonding can enhance a compound's aqueous solubility and bioavailability, crucial parameters in drug design. enpress-publisher.comresearchgate.net

The pyridine moiety is a common feature in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. rsc.org The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its function. enpress-publisher.com This adaptability has led to the incorporation of pyridine scaffolds in drugs with diverse therapeutic applications. nih.govresearchgate.net

Overview of Academic Research on 1-(Pyridin-4-YL)cyclobutan-1-amine (B597245) and Related Structural Motifs

The specific compound, this compound, with the chemical formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol , represents a convergence of the aforementioned structural features. chemscene.com While extensive research on this exact molecule is still emerging, the combination of a pyridine ring and a cyclobutane amine structure places it in a promising area of chemical exploration.

Research into related structures provides insight into the potential applications and synthetic strategies for this compound. For example, studies on various pyridine derivatives have demonstrated their potential in a range of therapeutic areas. researchgate.net Similarly, research into functionalized cyclobutanes has highlighted their potential in creating novel bioactive compounds. nih.govnih.gov The synthesis of such compounds can involve various methods, including the functionalization of pre-existing cyclobutane rings or the use of cycloaddition reactions to construct the four-membered ring. acs.orgmdpi.com

The table below provides a summary of key chemical data for this compound and a closely related compound.

| Property | This compound | 1-(Pyridin-4-yl)cyclopropanamine dihydrochloride |

| CAS Number | 1212058-00-8 chemscene.com | 1228880-35-0 bldpharm.com |

| Molecular Formula | C₉H₁₂N₂ chemscene.com | Not Available |

| Molecular Weight | 148.20 chemscene.com | Not Available |

| Synonyms | 1-pyridin-4-ylcyclobutan-1-amine chemscene.com | Not Available |

Further investigation into the synthesis, chemical reactivity, and biological activity of this compound is warranted to fully elucidate its potential in various scientific fields. The unique combination of a strained aliphatic ring and a versatile aromatic heterocycle makes it a compelling target for future research endeavors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(4-1-5-9)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWHILRTFFJHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678750 | |

| Record name | 1-(Pyridin-4-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211593-50-8, 1212058-00-8 | |

| Record name | 1-(Pyridin-4-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Pyridin 4 Yl Cyclobutan 1 Amine

Strategic Approaches to Cyclobutane (B1203170) Ring Construction

The inherent strain and unique geometry of the cyclobutane ring make its synthesis a notable challenge in organic chemistry. baranlab.org However, this same strain makes cyclobutanes valuable synthetic intermediates. baranlab.org Their inclusion in pharmacologically active compounds is increasingly recognized for imparting favorable properties such as conformational restriction and improved metabolic stability. nih.gov

Challenges and Stereochemical Considerations in Four-Membered Ring Synthesis

The primary challenge in synthesizing cyclobutane rings stems from their significant ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of C-H bonds). baranlab.orgdu.ac.in Unlike planar depictions often suggest, cyclobutane exists in a puckered conformation to minimize these eclipsing interactions. baranlab.org This conformational flexibility, coupled with the high activation barriers for ring formation, makes controlling the stereochemical outcome of substitutions on the ring a complex task. mdpi.comnih.gov Many bioactive natural products feature cyclobutane rings with multiple, contiguous stereocenters, making stereoselective synthesis a critical area of research. nih.govchemistryviews.orgntu.ac.uk The construction of quaternary stereocenters, such as the C1 position in the target molecule, adds a further layer of difficulty.

Key Ring-Forming Reactions for Cyclobutane Derivatives

A variety of synthetic methods have been developed to construct the cyclobutane core, ranging from classical approaches to modern catalytic reactions. The choice of method often depends on the desired substitution pattern and stereochemistry.

| Method | Description | Key Features | References |

| [2+2] Cycloaddition | The reaction of two alkene components (or an alkene and a ketene/allenoate) to form a four-membered ring. Can be promoted by heat, light (photocycloaddition), or transition-metal/organocatalysts. | Highly versatile for accessing a wide range of substituted cyclobutanes. Enantioselective variants are well-developed. mdpi.comorganic-chemistry.orgharvard.edu | baranlab.orgmdpi.comorganic-chemistry.orgharvard.edunih.gov |

| Ring Contraction | Conversion of a five-membered ring, such as a pyrrolidine, into a cyclobutane derivative. Iodonitrene chemistry can mediate this transformation via a 1,4-biradical intermediate. | Offers a stereospecific route to multisubstituted cyclobutanes from readily available pyrrolidines. nih.govacs.org | nih.govchemistryviews.orgntu.ac.ukacs.org |

| Ring Expansion | Rearrangement of a cyclopropane (B1198618) derivative, such as an alkynyl cyclopropanol (B106826) or alkylidenecyclopropane, to a cyclobutane or cyclobutene. Often catalyzed by transition metals like gold(I) or platinum. | Provides access to fused-ring systems and can proceed with high diastereoselectivity. nih.gov | harvard.edunih.gov |

| Intramolecular Cyclization | Ring closure of a 1,4-difunctionalized linear precursor. Examples include the Wurtz reaction of 1,3-dihalides or copper-catalyzed intramolecular hydroalkylation of halide-tethered styrenes. | A classical and effective method for simple systems. Modern catalytic versions allow for the synthesis of enantioenriched products. | du.ac.inorganic-chemistry.org |

These methods provide a robust toolbox for chemists to create the foundational cyclobutane structure, which can then be further elaborated to introduce the necessary amine and pyridine (B92270) functionalities.

Introduction and Functionalization of the Geminal Amine Moiety

The introduction of the amine group at the C1 position of the 1-(pyridin-4-yl)cyclobutane system creates a challenging quaternary carbon center. Synthesizing such a sterically hindered C-N bond requires specific and efficient methodologies. A common strategy involves the use of a cyclobutanone (B123998) precursor.

One plausible pathway is the nucleophilic addition of a pyridyl organometallic reagent (e.g., 4-pyridyllithium or a 4-pyridyl Grignard reagent) to cyclobutanone. This reaction would yield 1-(pyridin-4-yl)cyclobutanol, a tertiary alcohol. The subsequent conversion of this tertiary alcohol to the desired primary amine is a non-trivial step. The Ritter reaction, involving treatment of the alcohol with a nitrile (like acetonitrile) under strong acid catalysis followed by hydrolysis of the resulting amide, is a viable option. Alternatively, a Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide, followed by deprotection) could be employed, though this is often less efficient for tertiary alcohols.

Another powerful approach is a variation of the Strecker amino acid synthesis. Starting with a pyridyl cyclobutyl ketone (which could be synthesized via Friedel-Crafts acylation or other methods), reaction with an ammonia (B1221849) source and a cyanide source (e.g., KCN) would form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would furnish the target primary amine.

The formation of hemiaminals (also known as carbinolamines) is a key mechanistic step in many of these transformations, particularly in reactions involving carbonyls and amines. wikipedia.org These intermediates, which feature a hydroxyl group and an amine on the same carbon, are typically unstable but are crucial for the formation of imines and related C-N bonds. wikipedia.org

Incorporation and Modification of the Pyridine Nucleus

Cross-Coupling and Nucleophilic Substitution Strategies for Pyridine Attachment

Modern cross-coupling reactions are among the most powerful tools for forming C-C bonds between aromatic and aliphatic systems.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a highly effective method for this purpose. rsc.org This could involve the palladium-catalyzed reaction between a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) and a cyclobutane-1-boronic acid or trifluoroborate salt bearing a protected amine. Conversely, the coupling of 4-pyridylboronic acid with a 1-halo-1-aminocyclobutane derivative is also feasible. Other notable cross-coupling reactions include the Negishi coupling (using organozinc reagents) organic-chemistry.org and decarboxylative couplings that can link heterocyclic carboxylic acids with aryl halides. rsc.org Pyridine-2-sulfinates have also emerged as highly effective coupling partners in palladium-catalyzed reactions, overcoming some of the challenges associated with pyridine-boronates. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comuoanbar.edu.iqquora.com This is because the anionic intermediate (Meisenheimer complex) is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comuoanbar.edu.iq Therefore, a precursor like 1-aminocyclobutane could potentially act as a nucleophile to displace a good leaving group (e.g., a halogen or sulfone) from the 4-position of the pyridine ring. The reactivity is often so high that even powerful bases can be displaced. uoanbar.edu.iq

| Strategy | Reactants | Catalyst/Conditions | Advantages | References |

| Suzuki-Miyaura Coupling | 4-Halopyridine + Cyclobutylboronic acid (or vice versa) | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., X-Phos) + Base | High functional group tolerance, commercially available starting materials. | rsc.orgorganic-chemistry.org |

| Negishi Coupling | 4-Halopyridine + Cyclobutylzinc reagent | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand | Mild conditions, high yields for heteroaryl systems. | organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | 4-L-Pyridine (L=leaving group) + Cyclobutylamine (B51885) | Often proceeds without catalyst, may require heat or base. | Atom-economical, avoids pre-functionalization with organometallics. | stackexchange.comuoanbar.edu.iqquimicaorganica.orgyoutube.com |

Regioselective Derivatization of the Pyridine Ring

Once the core 1-(pyridin-4-yl)cyclobutan-1-amine (B597245) structure is assembled, further modification of the pyridine ring can be undertaken to explore structure-activity relationships. The innate reactivity of the pyridine nucleus dictates the strategy for regioselective functionalization.

Electrophilic Aromatic Substitution (EAS): Pyridine is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions, if they occur, are sluggish and require harsh conditions, typically yielding substitution at the C3 and C5 positions. nih.govyoutube.com

Nucleophilic Aromatic Substitution (NAS): As previously discussed, positions C2 and C6 are activated towards nucleophilic attack, allowing for the introduction of various nucleophiles if a suitable leaving group is present at these positions. nih.gov

Minisci Reaction: This radical-based reaction is exceptionally well-suited for the C-H functionalization of electron-deficient heterocycles like pyridine. It allows for the introduction of alkyl groups, and while it often favors the C2 position, strategies have been developed for highly regioselective C4-alkylation by using temporary blocking groups. nih.gov This provides a powerful method for late-stage functionalization. nih.gov

Directed Metalation: The pyridine nitrogen can direct lithiation to the C2 and C6 positions, allowing for subsequent reaction with various electrophiles.

The choice of derivatization method allows for precise tuning of the molecule's electronic and steric properties, which is crucial in medicinal chemistry for optimizing interactions with biological targets. nih.govnih.gov

Catalytic Protocols and Sustainable Approaches in Synthesis of the Compound

The construction of the this compound molecule relies heavily on catalytic methods that are both efficient and environmentally conscious. The most direct and widely utilized approach for installing the primary amine is the reductive amination of the corresponding ketone precursor, 1-(pyridin-4-yl)cyclobutanone.

Catalytic Protocols:

Transition-metal catalysis is pivotal for the reductive amination of ketones. Iridium-based catalysts, in particular, have shown great promise for the direct reductive amination (DRA) of a wide range of ketones to primary amines. liv.ac.uknih.gov These reactions typically use ammonium (B1175870) formate (B1220265) as a combined nitrogen and hydrogen source under transfer hydrogenation conditions. liv.ac.uknih.gov The versatility of these cyclometalated iridium complexes allows for high activity and excellent chemoselectivity, often achieving high yields with low catalyst loading (S/C ratio up to 1000). liv.ac.uk Other catalyst systems based on ruthenium, rhodium, or nickel may also be employed for this key transformation. jocpr.com

The general reaction scheme involves the in-situ formation of an imine from the ketone and ammonia, which is then immediately reduced by the catalyst to the target amine. This one-pot approach avoids the isolation of the potentially unstable imine intermediate. jocpr.comyoutube.com

Table 1: Plausible Catalytic Systems for Reductive Amination

| Catalyst Type | Nitrogen/Hydrogen Source | Typical Conditions | Key Advantages |

|---|---|---|---|

| Cyclometalated Ir(III) Complexes | Ammonium Formate | 80-100 °C, Solvent (e.g., Toluene) | High chemoselectivity for primary amines, high turnover numbers. liv.ac.uk |

| Ru-based Complexes | H₂, NH₃ | Elevated pressure and temperature | Well-established for industrial applications, robust. jocpr.com |

| Ni-based Catalysts | H₂, NH₃ | High pressure, high temperature | Cost-effective metal, suitable for large-scale production. jocpr.com |

| Biocatalysts (Transaminases) | Amine Donor (e.g., Alanine) | pH 7-9, 30-40 °C, Aqueous buffer | High enantioselectivity, mild conditions, green solvent (water). nottingham.ac.uknih.gov |

Sustainable Approaches:

In line with the principles of green chemistry, several sustainable strategies can be applied to the synthesis of this compound.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com Transaminases (TAs) or ω-transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com This method can produce the target amine in high enantiomeric excess (>99% ee) under mild, aqueous conditions, avoiding the need for heavy metals and organic solvents. nottingham.ac.uknih.gov To overcome the unfavorable thermodynamic equilibrium often seen in these reactions, strategies such as using an excess of the amine donor or in-situ by-product removal can be employed. mdpi.com Ketoreductases (KREDS) can also be used to produce a chiral alcohol from the ketone, which can then be converted to the amine via a mesylate and azide (B81097) intermediate. acs.org

Flow Chemistry and Microwave Synthesis: Continuous flow processing and microwave-assisted synthesis are modern techniques that can significantly enhance reaction efficiency. nih.gov Flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. interchim.fracs.org Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, for key steps like pyridine ring formation or amination. ijpsonline.com The Bohlmann-Rahtz pyridine synthesis, for instance, can be efficiently conducted in a single step using a microwave flow reactor. nih.gov

Scalable Synthesis and Process Optimization for Academic Applications

Transitioning a synthetic route from laboratory scale to larger, kilogram-scale production for extensive academic or preclinical studies requires careful process optimization to ensure safety, efficiency, and economic viability. A plausible scalable synthesis for this compound would likely involve multiple steps, each requiring optimization.

A potential multi-step route could begin with the formation of a substituted cyclobutane, followed by the introduction of the pyridine moiety, and culminating in the final amination. Key challenges in scaling up include managing reaction exotherms, handling potentially hazardous reagents, and implementing efficient purification methods.

Process Optimization Strategies:

Route Scouting: Early-stage evaluation of different synthetic routes is crucial. For example, preparing the precursor 1-(pyridin-4-yl)cyclobutanone could be achieved via different strategies, and the most robust and high-yielding path should be selected.

Catalyst and Reagent Selection: For the final reductive amination step, moving from stoichiometric borohydride (B1222165) reagents like NaBH₃CN to a catalytic transfer hydrogenation process using ammonium formate and an iridium catalyst can significantly improve the process mass intensity (PMI) and safety profile. liv.ac.uk While effective, reagents like NaBH₃CN are toxic and can contaminate the final product. liv.ac.uk

Use of Flow Chemistry: As mentioned, continuous flow reactors are ideal for scaling up. They allow for safe handling of unstable intermediates and exothermic reactions due to their high surface-area-to-volume ratio, leading to better thermal control. acs.org This is particularly relevant for amination and hydrogenation reactions which can be highly energetic.

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (telescoping) can dramatically reduce waste, cost, and production time. For instance, the crude product from one step could be directly used in the next, as demonstrated in the scalable synthesis of other complex amines. acs.org

Purification Strategy: Developing a scalable purification method that avoids laborious column chromatography is essential. Crystallization of the final product as a salt (e.g., hydrochloride) is often a preferred method for achieving high purity on a large scale. beilstein-journals.org

Table 2: Potential Optimization Strategies for a Multi-Step Synthesis

| Synthetic Step | Laboratory Method | Scalable/Optimized Method | Rationale |

|---|---|---|---|

| Cyclobutane Formation | [2+2] Cycloaddition | Optimized conditions for yield and purity. | Foundational step, requires high efficiency. |

| Pyridine Introduction | Suzuki or Negishi Coupling | Use of robust, air-stable catalysts; flow processing. | Improves reproducibility and safety on scale. |

| Ketone to Amine | Stoichiometric Reductive Amination (e.g., NaBH₃CN) | Catalytic Transfer Hydrogenation (e.g., Ir catalyst, HCOONH₄) | Eliminates toxic reagents, improves atom economy, safer. liv.ac.uk |

| Purification | Silica Gel Chromatography | Crystallization as a salt (e.g., HCl salt) | Avoids solvent waste and cost of chromatography. beilstein-journals.org |

Design and Preparation of Analogues and Compound Libraries Incorporating the this compound Core

The this compound scaffold is a prime example of an sp³-rich fragment. Such 3D structures are increasingly sought after in fragment-based drug discovery (FBDD) to explore new chemical space beyond traditional flat, aromatic compounds. spirochem.comenamine.net The rigidity and defined exit vectors of the cyclobutane ring, combined with the hydrogen-bond accepting properties of the pyridine nitrogen and the hydrogen-bond donating/nucleophilic nature of the primary amine, make this a versatile core for building compound libraries. nih.gov

Design Strategy:

A library of analogues can be designed by decorating the core scaffold at several key positions. This "scaffold decoration" approach allows for the systematic exploration of the structure-activity relationship (SAR).

Vector 1 (Pyridine Ring): Substituents can be introduced at the 2-, 3-, 5-, or 6-positions of the pyridine ring. This can be achieved either by starting with pre-substituted pyridines in the initial synthesis or by late-stage functionalization of the pyridine core.

Vector 2 (Cyclobutane Ring): The cyclobutane ring can be substituted at the 2-, 3-, or 4-positions. This would typically involve starting with a substituted cyclobutanone precursor.

Vector 3 (Amine Group): The primary amine serves as a crucial handle for further derivatization, allowing for the synthesis of secondary and tertiary amines, amides, sulfonamides, and ureas through well-established, robust reactions. nih.gov

Preparation of Libraries:

The synthesis of a compound library based on this scaffold would leverage parallel synthesis techniques to rapidly generate a multitude of analogues. A common approach involves synthesizing a sufficient quantity of a key intermediate, such as 1-(pyridin-4-yl)cyclobutanone or the final primary amine, which is then elaborated in parallel. For example, the primary amine can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides in a multi-well plate format to produce libraries of amides or sulfonamides.

Table 3: Representative Analogues for a Compound Library

| R¹ (Pyridine Position 2) | R² (Pyridine Position 3) | R³ (Amine Substitution) |

|---|---|---|

| H | H | -H (Parent Compound) |

| -CH₃ | H | -C(O)CH₃ (Acetamide) |

| -Cl | H | -SO₂CH₃ (Methanesulfonamide) |

| H | -F | -CH₂-Ph (Benzylamine) |

| -OCH₃ | H | -C(O)Ph (Benzamide) |

| H | -CN | -C(O)NHCH₃ (N-methylurea) |

| -CF₃ | H | -H |

| H | -CH₃ | -SO₂-Ph (Benzenesulfonamide) |

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 4 Yl Cyclobutan 1 Amine

Reactivity Profile of the Amine Functionality

The primary amine group is a key reactive center in 1-(Pyridin-4-YL)cyclobutan-1-amine (B597245), readily participating in a variety of transformations typical of primary amines.

Amine-Mediated Transformations and Derivatizations

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a base. This allows for a wide range of derivatization reactions, enabling the synthesis of more complex molecules. Common transformations include acylation, alkylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with alkyl halides can lead to secondary and tertiary amines, although overalkylation can be a challenge.

Reductive amination is another powerful tool for derivatization. Reaction of the primary amine with aldehydes or ketones, followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN), can produce substituted secondary amines. This is exemplified by the reductive amination of a similar SF₅-containing azetidine (B1206935) derivative with benzaldehyde (B42025) to yield the corresponding phenethylamine (B48288) derivative in good yield. acs.org

A summary of potential amine derivatization reactions is presented in the table below.

| Reagent | Product Type | General Reaction |

| Acyl Halide (RCOCl) | Amide | R-NH₂ + R'COCl → R-NHCOR' + HCl |

| Alkyl Halide (R'X) | Secondary/Tertiary Amine | R-NH₂ + R'X → R-NHR' + HX |

| Aldehyde (R'CHO) / NaBH₃CN | Secondary Amine | R-NH₂ + R'CHO → R-N=CHR' → R-NHCH₂R' |

| Sulfonyl Chloride (R'SO₂Cl) | Sulfonamide | R-NH₂ + R'SO₂Cl → R-NHSO₂R' + HCl |

Reactions at the Nitrogen Center

The nitrogen atom of the amine can also be directly involved in reactions that alter its bonding environment. For example, oxidation of the primary amine can lead to various products depending on the oxidizing agent and reaction conditions. Milder oxidation might yield the corresponding hydroxylamine, while stronger conditions could lead to nitro compounds or even cleavage of the C-N bond.

The formation of imines through condensation with carbonyl compounds is a reversible process that is fundamental to many synthetic transformations, including the aforementioned reductive amination. The basicity of the amine allows it to act as a proton acceptor and a catalyst in certain reactions.

Transformations Involving the Cyclobutane (B1203170) Ring System

The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for a variety of chemical transformations that lead to ring-opening or rearrangement. bldpharm.com

Strain-Release Reactions and Ring-Opening Pathways

The inherent strain in the cyclobutane ring makes it susceptible to reactions that result in the formation of more stable, less strained systems. These strain-release reactions can be initiated by various stimuli, including heat, light, or chemical reagents. For example, visible-light-induced [3 + 2] cycloaddition reactions have been reported for N-sulfonyl cyclopropylamines, where ring-opening of the strained ring is a key step. A similar reactivity could be anticipated for cyclobutane analogs under appropriate photoredox conditions. acs.org

Ring-opening can also be achieved through reactions that involve the formation of radical intermediates. The stability of the resulting radical and the reaction conditions will dictate the final product.

Reactions Under Acidic and Basic Conditions

The stability of the cyclobutane ring in this compound can be influenced by the pH of the medium. Under strongly acidic conditions, protonation of the pyridine (B92270) nitrogen or the primary amine can occur. While the cyclobutane ring itself is generally stable to acid, reactions involving functional groups attached to it can be affected. For instance, hydrolysis of an imine derivative of a related SF₅-containing azetidine was achieved using 1 M HCl to yield the corresponding ammonium (B1175870) salt. acs.org

In the presence of a strong base, deprotonation of the amine or potentially a carbon atom adjacent to the pyridine ring could occur, leading to subsequent reactions. The side-chain lithiation of 2- and 4-substituted pyridines using strong bases like t-BuLi has been demonstrated, which then allows for reaction with various electrophiles. researchgate.net

Nucleophilic, Electrophilic, and Radical Transformations of the Cyclobutane Ring

Direct transformations of the cyclobutane ring itself, without necessarily leading to ring-opening, are also possible, though less common than strain-releasing pathways. The development of methods for the C-H functionalization of cyclobutanes has allowed for the introduction of new substituents onto the ring.

Radical reactions can also target the cyclobutane ring. For instance, the addition of an SF₅ radical to an azabicyclobutane has been shown to proceed via a carbon-centered radical intermediate on the four-membered ring. acs.org This suggests that similar radical additions to the cyclobutane ring of this compound could be feasible, leading to functionalized cyclobutane derivatives.

Reactivity of the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient heterocycle. The electronegative nitrogen atom reduces the electron density of the ring carbons, influencing its susceptibility to various chemical transformations.

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, rendering it basic and nucleophilic. stackexchange.com Consequently, this site is the primary point of attack for a variety of electrophilic reagents.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction increases the electron-withdrawing nature of the pyridine ring, further activating the C-2 and C-4 positions towards nucleophilic attack. stackexchange.comgoogle.com Similarly, acylation with acyl halides or anhydrides would yield N-acylpyridinium salts.

N-Oxidation: Treatment with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), is expected to oxidize the pyridine nitrogen to afford the corresponding pyridine N-oxide. stackexchange.com This transformation is significant as it alters the electronic properties of the ring. The resulting N-oxide can donate electron density back into the ring, which not only activates the ring for electrophilic substitution, particularly at the C-4 position, but also provides a handle for further functionalization. quimicaorganica.org For the isomeric compound 3-(Pyridin-4-yl)cyclobutan-1-amine, oxidation to form the N-oxide is a known reaction pathway.

Table 1: Expected Products from Reactions on the Pyridine Nitrogen

| Reagent Type | Example Reagent | Expected Product Structure | Product Name |

| Alkyl Halide | Methyl Iodide (CH₃I) | Image of 4-(1-aminocyclobutyl)-1-methylpyridin-1-ium iodide | 4-(1-Aminocyclobutyl)-1-methylpyridin-1-ium iodide |

| Peracid | m-CPBA | Image of 1-(1-Oxidopyridin-1-ium-4-yl)cyclobutan-1-amine | 1-(1-Oxidopyridin-1-ium-4-yl)cyclobutan-1-amine |

The electronic nature of the pyridine ring governs its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org When reactions such as nitration or halogenation are forced under harsh conditions, substitution is predicted to occur at the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.org The C-2, C-4, and C-6 positions are highly deactivated because the reaction intermediates would place a positive charge adjacent to the already electron-deficient nitrogen atom. Friedel-Crafts alkylations and acylations are generally not successful on pyridines because the Lewis acid catalyst coordinates with the basic nitrogen, adding a positive charge and further deactivating the ring. quimicaorganica.org

However, conversion to the pyridine N-oxide reverses this trend for the C-4 position. The N-oxide of a 4-substituted pyridine directs electrophiles to the C-2 and C-6 positions (ortho to the nitrogen). Studies on pyridine N-oxide itself show that nitration, for example, can be directed to the 4-position. quimicaorganica.orgrsc.org For this compound N-oxide, electrophilic attack would be expected at the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. stackexchange.comquimicaorganica.org This is because the anionic intermediate (a Meisenheimer-type adduct) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com For a substitution reaction to occur, a suitable leaving group (e.g., a halide) must be present at one of these activated positions. While the parent compound this compound does not possess such a leaving group on the pyridine ring, its derivatives, such as a 2-chloro-4-(1-aminocyclobutyl)pyridine, would be expected to readily undergo NAS at the C-2 position.

Furthermore, direct C-H functionalization via nucleophilic substitution of hydrogen (SNH) is a modern strategy for pyridine modification. nih.gov This often involves activation of the pyridine ring through N-quaternization or other methods, followed by attack by a nucleophile.

Table 2: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Reactant | Position of Attack | Rationale |

| Electrophilic Substitution | This compound | C-3, C-5 | Avoids placing positive charge on or adjacent to ring nitrogen in the intermediate. |

| Electrophilic Substitution | This compound N-oxide | C-2, C-6 | N-oxide group donates electron density, activating ortho positions. |

| Nucleophilic Substitution | 2-Halo-4-(1-aminocyclobutyl)pyridine | C-2 | Intermediate anion is stabilized by delocalization onto the ring nitrogen. |

Intermolecular and Intramolecular Reaction Pathways

The presence of two distinct reactive sites, the pyridine ring and the primary amine, allows for the possibility of both intermolecular and intramolecular reactions.

Intermolecular Reactions: The primary amine of one molecule could potentially act as a nucleophile towards an activated pyridine ring of another molecule. For instance, if a derivative like 2-chloro-4-(1-aminocyclobutyl)pyridine were formed, it could undergo intermolecular self-reaction where the amine of one molecule displaces the chlorine of another, leading to oligomeric or polymeric structures under appropriate conditions.

Intramolecular Reactions: Intramolecular reactions are processes limited within a single molecule. wikipedia.org While direct intramolecular cyclization involving the primary amine and the pyridine ring of this compound is not straightforward due to the substitution pattern, derivatives could be designed to undergo such reactions. For example, if a reactive group were introduced at the C-3 position of the pyridine ring, an intramolecular nucleophilic attack by the primary amine could potentially lead to the formation of a novel, strained polycyclic system. The rates of such cyclizations are highly dependent on the ring size being formed, with 5- and 6-membered rings being kinetically and thermodynamically favored. wikipedia.org

Detailed Mechanistic Elucidation of Novel Reactions

While specific novel reactions for this compound are not extensively documented in the literature, the mechanism of known, analogous transformations can be elucidated. A key example is the electrophilic nitration at the C-2 position of the corresponding N-oxide derivative, a reaction that proceeds via a well-understood pathway.

Mechanism: Nitration of 1-(1-Oxidopyridin-1-ium-4-yl)cyclobutan-1-amine

Generation of the Electrophile: In a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitronium ion (NO₂⁺) is formed, which serves as the potent electrophile.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich N-oxide ring, activated at the C-2 and C-6 positions, attacks the nitronium ion. The attack at the C-2 position leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized over the ring and the N-oxide oxygen atom.

Deprotonation and Re-aromatization: A weak base in the medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C-2 position. This step restores the aromaticity of the pyridine ring, yielding the 2-nitro-substituted N-oxide product.

Deoxygenation (Optional): The resulting N-oxide can then be deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃) to give the final 2-nitro-4-(1-aminocyclobutyl)pyridine.

This multi-step process highlights how initial modification of the pyridine nitrogen can fundamentally alter the ring's reactivity, enabling substitutions that are otherwise difficult or impossible. quimicaorganica.orgrsc.org

Computational and Theoretical Chemistry Studies of 1 Pyridin 4 Yl Cyclobutan 1 Amine

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its chemical behavior. Analysis of the electronic structure of 1-(Pyridin-4-YL)cyclobutan-1-amine (B597245) offers insights into its stability, reactivity, and potential interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich regions of the molecule. This would likely involve the lone pair of electrons on the nitrogen atom of the amine group and the π-system of the pyridine (B92270) ring. The pyridine nitrogen, being part of an aromatic system, also contributes to the HOMO. wuxibiology.com The LUMO, on the other hand, is anticipated to be distributed primarily over the electron-deficient pyridine ring, particularly the carbon atoms adjacent to the electronegative nitrogen atom.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This table is illustrative and shows typical FMO energy values for a comparable molecule calculated using DFT methods. The actual values for this compound would require specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). This information is crucial for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. uni-muenchen.de

In this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (typically colored red or yellow) would be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. researchgate.netcornell.edu These regions represent the sites most susceptible to electrophilic attack.

Conversely, regions of positive potential (typically colored blue) are expected to be located around the hydrogen atoms of the amine group and the hydrogen atoms attached to the pyridine ring. These areas are electron-deficient and are potential sites for nucleophilic interaction. The cyclobutane (B1203170) ring, being a saturated hydrocarbon fragment, would likely exhibit a more neutral potential (often colored green). researchgate.net

Conformational Analysis and Energetics of the Compound

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. For this compound, conformational analysis would focus on the puckering of the cyclobutane ring and the rotational orientation of the pyridinyl and amino substituents.

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. libretexts.orglibretexts.org This puckering results in two non-equivalent positions for substituents: axial and equatorial. acs.org For a monosubstituted cyclobutane, the substituent generally prefers the equatorial position to minimize steric interactions. In this compound, both the pyridinyl and amino groups are attached to the same carbon atom, which would be a primary focus of the conformational analysis.

The relative orientation of the pyridine ring and the amine group with respect to the cyclobutane ring will also give rise to different conformers with varying energies. Computational methods can be used to calculate the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is essential as it dictates how the molecule presents itself for interaction with other molecules.

Predictive Modeling of Reaction Pathways and Selectivity

Predictive modeling of reaction pathways for this compound is crucial for understanding its synthesis, potential metabolic fate, and its interactions with biological targets. Computational chemistry offers powerful tools to map out potential chemical transformations and to predict the likelihood of different outcomes.

Detailed research findings in this area often rely on quantum mechanics, particularly Density Functional Theory (DFT), to calculate the energetics of various reaction routes. For a molecule like this compound, key areas of investigation would include the reactivity of the pyridine ring and the cyclobutane moiety.

DFT calculations can be employed to model the transition states and intermediates of potential reactions, such as N-alkylation, oxidation of the pyridine ring, or reactions involving the amine group. ijcce.ac.ir By determining the activation energies for these different pathways, researchers can predict which reactions are more likely to occur under specific conditions. For instance, the regioselectivity of electrophilic aromatic substitution on the pyridine ring can be rationalized by calculating the electron density at various positions. ijcce.ac.iracs.org Computational studies on similar pyridine derivatives have shown that the spin density and the singly occupied molecular orbital (SOMO) are often localized at the C4 position, which is consistent with experimentally observed C4 positional selectivity in radical reactions. acs.org

Furthermore, computational models can predict the stereoselectivity of reactions. For molecules with chiral centers, such as those that could be formed from reactions at the cyclobutane ring, understanding the preferred stereochemical outcome is vital. DFT studies on the formation of cyclobutane rings from pyrrolidines have shown that the stereoretentive pathway can be explained by the relative energy barriers of radical rotation versus cyclization. nih.gov Such calculations would be invaluable in predicting the stereochemical course of reactions involving the cyclobutane part of this compound.

Predictive models are not limited to synthetic reactions. They are also instrumental in predicting the metabolic pathways of drug candidates. nih.govlbl.gov By simulating the interaction of this compound with metabolic enzymes, such as cytochrome P450, it is possible to predict potential metabolites. Machine learning approaches, trained on large datasets of known metabolic reactions, are also emerging as powerful tools for this purpose. nih.govlbl.gov

Table 1: Illustrative DFT Calculation Results for Reaction Selectivity in a Pyridine Derivative

| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Electrophilic Nitration | C2 | 18.5 | Not Favored |

| Electrophilic Nitration | C3 | 25.2 | Not Favored |

| Radical Addition | C4 | 12.1 | Favored |

| Nucleophilic Substitution | C2 | 22.8 | Not Favored |

Note: This table is illustrative and provides hypothetical data based on typical computational studies of pyridine derivatives to demonstrate the type of information generated.

Advanced Theoretical Approaches for Understanding Molecular Behavior

To gain a deeper understanding of the dynamic behavior of this compound, advanced theoretical approaches such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. These techniques allow for the simulation of the molecule's behavior in a more realistic environment, such as in solution or interacting with a biological macromolecule.

Molecular dynamics simulations can reveal the conformational landscape of this compound. mdpi.comnih.gov By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor, as the bioactive conformation may not be the lowest energy state in solution. For pyridine-containing compounds with potential central nervous system activity, understanding their conformational preferences is key to designing effective drugs. nih.gov

MD simulations are also crucial for studying the interaction of this compound with biological targets like proteins or nucleic acids. nih.gov These simulations can provide detailed information about the binding mode, the key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and the binding free energy. This information is invaluable for structure-based drug design and for optimizing the affinity and selectivity of a lead compound. For instance, MD simulations have been used to study the binding of pyridine derivatives to protein kinases, revealing the importance of specific polar interactions for their inhibitory activity. nih.gov

For processes that involve changes in electronic structure, such as chemical reactions or photochemical processes, QM/MM methods are particularly powerful. In a QM/MM simulation, the part of the system where the electronic changes occur (e.g., the ligand and the active site of an enzyme) is treated with a high level of quantum mechanics, while the rest of the system (e.g., the bulk of the protein and the solvent) is treated with a more computationally efficient molecular mechanics force field. This approach provides a balance between accuracy and computational cost, allowing for the study of complex biomolecular systems.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Pyridine Derivative in Water

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT |

Note: This table is illustrative and provides typical parameters for an MD simulation to demonstrate the experimental setup.

Role of 1 Pyridin 4 Yl Cyclobutan 1 Amine As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The primary application of 1-(Pyridin-4-YL)cyclobutan-1-amine (B597245) is as a key intermediate in the synthesis of complex, biologically active molecules. Its structural features—a nucleophilic primary amine, a strained cyclobutane (B1203170) ring, and a basic pyridine (B92270) moiety—provide multiple points for chemical modification, allowing for its incorporation into larger, more intricate structures.

A prominent example of its use is in the synthesis of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.govnih.gov IRAK4 is a critical kinase in the signaling pathways of the immune system, and its inhibition is a therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.govnih.gov In the synthesis of these inhibitors, this compound is often reacted with a heterocyclic core, such as a substituted pyrazolo[1,5-a]pyrimidine. nih.govepo.orgnih.govmdpi.com

For instance, in patent literature describing the synthesis of novel IRAK4 inhibitors, this compound is used as a nucleophile in an SNAr (nucleophilic aromatic substitution) reaction. It displaces a leaving group, typically a halogen, on an electron-deficient heterocyclic ring system to form a crucial carbon-nitrogen bond. This reaction is fundamental to assembling the final inhibitor scaffold.

The following table summarizes a representative synthetic transformation involving this compound:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Substituted 2-chloropyrazolo[1,5-a]pyrimidine | 2-((1-(pyridin-4-yl)cyclobutyl)amino)pyrazolo[1,5-a]pyrimidine derivative | Nucleophilic Aromatic Substitution |

This strategic use of this compound highlights its importance as a readily available and reactive building block for constructing complex and medicinally relevant molecules.

Design and Construction of Novel Molecular Scaffolds Incorporating the Amine-Cyclobutane-Pyridine Core

The amine-cyclobutane-pyridine core, with its distinct three-dimensional geometry, serves as an attractive scaffold for the design and construction of novel molecular architectures. mdpi.comresearchgate.net The rigid, non-planar nature of the cyclobutane ring, in contrast to more common flat aromatic rings, allows for the exploration of new chemical space, a key objective in modern drug discovery. nih.gov

The design of novel scaffolds using this core is often guided by the desire to create molecules with improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. nih.gov The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the amine group provides a key attachment point for various side chains and functional groups, allowing for systematic investigation of structure-activity relationships (SAR). mdpi.com

In the context of kinase inhibitors, the cyclobutane moiety can position the pyridine and other substituents in specific orientations within the kinase's binding pocket, leading to enhanced potency and selectivity. nih.govsemanticscholar.orgmdpi.comgoogleapis.com The design process often involves computational modeling to predict how different derivatives of the amine-cyclobutane-pyridine scaffold will interact with the target protein. mdpi.com This allows for the rational design of libraries of compounds with a high probability of exhibiting the desired biological activity. nih.gov

Retrosynthetic Analysis Strategies Utilizing this compound

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. This compound is a valuable synthon in this type of analysis, particularly for target molecules containing the amine-cyclobutane-pyridine motif.

When a complex target molecule, such as an IRAK4 inhibitor, is analyzed retrosynthetically, a key disconnection often occurs at the bond between the cyclobutylamine (B51885) nitrogen and the heterocyclic core. This disconnection is based on the reliability and high efficiency of the corresponding forward reaction, typically a nucleophilic aromatic substitution.

A generalized retrosynthetic analysis for a target molecule containing the 1-(pyridin-4-yl)cyclobutylamino moiety is as follows:

Target Molecule: A complex heterocyclic compound containing a substituted 1-(pyridin-4-yl)cyclobutylamino group.

Retrosynthetic Disconnection:

C-N Bond Disconnection: The bond between the amine nitrogen and the heterocyclic core is disconnected. This is a logical step as this bond can be readily formed via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. This disconnection leads to two precursor molecules: the heterocyclic core with a suitable leaving group (e.g., a halogen) and this compound.

This strategy simplifies the synthesis by breaking down the target molecule into two key building blocks, one of which is the readily accessible this compound. This approach makes the synthesis more convergent and efficient.

Contribution to Diversity-Oriented Synthesis and Fragment-Based Approaches

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological processes and identify new drug leads. mdpi.com The unique three-dimensional shape and multiple functionalization points of this compound make it an excellent building block for DOS. By reacting this core with a variety of different electrophiles or by modifying the pyridine ring, a large and diverse library of compounds can be generated, each with a distinct spatial arrangement of functional groups.

Fragment-based drug discovery (FBDD) is another powerful strategy in which small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. nih.govnih.govresearchgate.net The amine-cyclobutane-pyridine core represents an ideal fragment due to its three-dimensional character and its ability to be readily elaborated into larger molecules. nih.gov

A hypothetical FBDD campaign could involve screening a library of fragments that includes this compound against a target protein. If this fragment is identified as a "hit," its binding mode can be determined, often through X-ray crystallography. This structural information then guides the "growing" or "linking" of the fragment with other chemical moieties to increase its affinity and selectivity for the target. The inherent reactivity of the amine and the potential for substitution on the pyridine ring provide straightforward handles for this optimization process. mdpi.comsemanticscholar.org

Coordination Chemistry Aspects of Pyridine Cyclobutane Amine Derivatives

Ligand Design Principles for Transition Metal Complexes

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and catalytic properties. Ligands containing both pyridine (B92270) and amine moieties, such as 1-(pyridin-4-yl)cyclobutan-1-amine (B597245), are classified as bidentate N-donor ligands, which can form stable chelate rings with transition metal ions. alfachemic.com

The key design principles for such ligands include:

Chelation: The pyridine and amine groups can coordinate to a single metal center, forming a stable five- or six-membered chelate ring. The stability of this ring is influenced by the "bite angle" of the ligand—the N(pyridine)-Metal-N(amine) angle—which is dictated by the rigid cyclobutane (B1203170) spacer.

Steric and Electronic Tuning: The properties of the resulting metal complex can be fine-tuned. The pyridine ring is a weak π-acceptor, while the amine group is a pure σ-donor. wikipedia.org The cyclobutane group provides steric bulk, which can influence the coordination number of the metal, the accessibility of catalytic sites, and the stability of the complex.

Modularity: The synthesis of such ligands is often modular, allowing for systematic variations. mdpi.comnih.gov For instance, substituents can be introduced on the pyridine ring or the amine to modify the ligand's electronic properties and steric hindrance.

The combination of a rigid aliphatic scaffold (the cyclobutane) with the electronic characteristics of the pyridine and amine donors makes these ligands attractive for creating well-defined coordination environments around a metal ion.

Metal-Ligand Interactions Involving the Pyridine and Amine Moieties

The interaction of pyridine-amine ligands with transition metals is primarily through the lone pairs of electrons on the nitrogen atoms. alfachemic.com

Pyridine Coordination: The nitrogen atom of the pyridine ring is a well-established coordinating agent for a vast array of transition metals. wikipedia.orgnih.gov The nature of the metal-pyridine bond has both σ-donor and π-acceptor characteristics, although the latter is weak. wikipedia.org The strength of this interaction can be influenced by the electron-donating or electron-withdrawing nature of other substituents on the pyridine ring.

Amine Coordination: The primary amine group in this compound is a strong σ-donor. It forms a coordinate bond by donating its lone pair of electrons to an empty d-orbital of the transition metal. The strength of this bond is generally greater than that of the pyridine-metal bond due to the higher basicity of the amine nitrogen.

In related systems, such as those with 2-aminopyridine, coordination can occur monodentately through the pyridine nitrogen or bidentately through both the pyridine and exocyclic amine nitrogens. pvpcollegepatoda.org The specific coordination mode depends on factors like the metal ion, the solvent, and the presence of other ligands. pvpcollegepatoda.org

Table 1: Comparison of Donor Properties of Pyridine and Amine Groups

| Donor Group | Hybridization of N | Basicity (pKa of conjugate acid) | Bonding Character |

| Pyridine | sp² | ~5.25 wikipedia.org | σ-donor, weak π-acceptor wikipedia.org |

| Primary Amine | sp³ | ~10-11 | Strong σ-donor |

This table provides a general comparison of the donor properties of pyridine and primary amine functionalities.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Related Ligands

While there is no specific data on MOFs or coordination polymers formed from this compound, the structural motifs of this ligand are highly relevant to the design of such materials. Coordination polymers and MOFs are extended crystalline structures built from metal ions or clusters linked by organic ligands. researchgate.netfrontiersin.orgnih.gov

Ligands that are structurally analogous to this compound, such as aminopyridines and pyridine-dicarboxylic acids, have been successfully employed as linkers in the construction of coordination polymers and MOFs. nih.govnih.govacs.orgresearchgate.net

Bridging Behavior: For a ligand like this compound to form an extended network, it would need to act as a bridging ligand, connecting two or more metal centers. This could occur if the pyridine and amine groups from a single ligand coordinate to different metal ions.

Influence of Functional Groups: The presence of both an N-heterocyclic ring and an amino group can lead to the formation of robust frameworks. For example, amino-functionalized dicarboxylate ligands have been used to create novel MOFs with interesting properties. frontiersin.orgnih.gov The amino groups can also participate in hydrogen bonding within the framework, further stabilizing the structure.

Topological Diversity: The geometry of the ligand plays a crucial role in determining the topology of the resulting network. The rigid and angled nature of a cyclobutane-based pyridine-amine ligand could lead to novel and complex network topologies. nih.govacs.orgresearchgate.net For instance, the use of an adaptable pyridine-dicarboxylic acid linker has been shown to produce a diversity of structures, from 2D layers to 3D frameworks. nih.govacs.orgresearchgate.net

Table 2: Examples of Related Ligands Used in Coordination Polymers and MOFs

| Ligand | Metal Ions | Resulting Structure Type | Reference |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D and 3D Coordination Polymers | nih.govacs.orgresearchgate.net |

| 3-Aminopyridine | Cu(II) | Coordination Compound | nih.gov |

| 4-Aminopyridine | Cu(II), Cd(II) | Coordination Compounds | nih.gov |

| Amino-functionalized dicarboxylates | Cd(II), Zn(II) | 3D Metal-Organic Frameworks | frontiersin.orgnih.gov |

This table showcases examples of ligands with pyridine and/or amine functionalities that have been used to construct extended coordination structures.

Conceptual Considerations for Catalyst Design and Application in Organic Transformations

Bidentate N-donor ligands are of significant interest in the design of homogeneous catalysts. mdpi.comnih.gov The combination of a pyridine and an amine donor in a single ligand can create a well-defined and stable coordination environment that is conducive to catalytic activity.

Catalyst Stability: The chelate effect provided by bidentate ligands like pyridine-amines can enhance the stability of the catalytic complex, preventing decomposition under reaction conditions.

Control of Reactivity: The electronic properties of the ligand can be used to modulate the reactivity of the metal center. For example, the σ-donating amine can increase the electron density at the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. The steric bulk of the cyclobutane group can also influence selectivity by controlling the approach of substrates to the catalytic center.

Asymmetric Catalysis: If a chiral center is introduced into the ligand, for example, by using a chiral cyclobutane derivative, the resulting metal complex could be used as a catalyst for asymmetric transformations.

Potential Applications: Transition metal complexes with pyridine-amine type ligands have been investigated for a variety of catalytic reactions, including hydrogenation, transfer hydrogenation, and C-C coupling reactions. mdpi.comnih.govmdpi.com For example, ruthenium complexes with bidentate N-heterocyclic carbene-amine ligands have shown excellent activity in the transfer hydrogenation of ketones. nih.govmdpi.com While not a carbene, the pyridine-amine motif offers a related N,N-bidentate coordination sphere.

The design of catalysts based on this compound or its derivatives would involve selecting a suitable transition metal (e.g., ruthenium, rhodium, iridium, palladium) and targeting specific organic transformations where the electronic and steric properties of the ligand could be exploited to achieve high activity and selectivity. nih.govrsc.org

Future Directions and Emerging Research Avenues

Exploration of Unprecedented Synthetic Routes and Methodologies

The development of novel and efficient synthetic strategies is paramount for expanding the accessibility and diversity of 1-(Pyridin-4-YL)cyclobutan-1-amine (B597245) derivatives. Current research is moving beyond traditional multi-step syntheses towards more elegant and sustainable approaches.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of other pyridine-containing compounds. nih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the synthesis of novel pyridines, achieving excellent yields in a matter of minutes. nih.gov The application of such a method to the synthesis of this compound could offer a more environmentally friendly and cost-effective production route.

Another area of exploration is the development of novel catalytic systems. The synthesis of related structures, such as 3-(Pyridin-4-yl)cyclobutan-1-amine, often involves Suzuki-Miyaura coupling. Future research could focus on discovering new palladium catalysts or alternative coupling methods that offer higher efficiency and broader substrate scope. Furthermore, the development of stereoselective catalytic methods would be a significant breakthrough, allowing for the controlled synthesis of specific enantiomers, which is often crucial for biological activity.

The table below outlines potential future synthetic strategies and their anticipated advantages.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, energy efficiency. nih.gov | Green Chemistry |

| Novel Catalytic Systems | Higher efficiency, broader substrate scope, stereoselectivity. | Organometallic Catalysis |

| Flow Chemistry | Improved safety, scalability, and process control. | Process Chemistry |

| Photoredox Catalysis | Mild reaction conditions, unique bond formations. | Synthetic Organic Chemistry |

Development of Advanced Reactivity and Selectivity Control Strategies

Understanding and controlling the reactivity of the this compound scaffold is key to unlocking its full potential. The pyridine (B92270) ring, with its basic nitrogen atom, and the primary amine on the cyclobutane (B1203170) ring offer multiple sites for chemical modification. nih.gov

Future research will likely focus on developing methods for achieving high levels of regioselectivity and stereoselectivity in derivatization reactions. For example, the selective functionalization of the pyridine ring at different positions (C2, C3, C5, or C6) while leaving the amine group untouched, or vice versa, would enable the creation of diverse chemical libraries for screening. This could be achieved through the use of advanced protecting group strategies or by leveraging the electronic properties of the pyridine ring. nih.gov

Furthermore, the development of asymmetric transformations will be crucial. The presence of a chiral center at the C1 position of the cyclobutane ring means that enantiomerically pure compounds may exhibit significantly different biological activities. The development of chiral catalysts or auxiliaries that can direct the stereochemical outcome of reactions involving this compound is a significant area for future investigation.

The following table summarizes key areas for advancing reactivity and selectivity control.

| Control Strategy | Objective | Potential Methodologies |

| Regioselectivity | Selective functionalization of the pyridine ring or amine group. | Protecting groups, directed metalation, catalyst control. |

| Stereoselectivity | Synthesis of specific enantiomers or diastereomers. | Asymmetric catalysis, chiral auxiliaries, enzymatic resolutions. |

| Chemoselectivity | Differentiating between the reactivities of the pyridine nitrogen and the amine group. | pH control, tailored reagents. |

Integration of High-Throughput Experimentation and Computational Screening

The integration of high-throughput experimentation (HTE) and computational screening is set to revolutionize the discovery and optimization of new applications for this compound. HTE allows for the rapid synthesis and testing of large libraries of related compounds, significantly accelerating the identification of lead candidates.

Computational screening, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential interactions of this compound derivatives with biological targets. nih.gov For instance, in the development of inhibitors for fatty acid binding protein 4 (FABP4), a two-step computational approach was used to identify novel and potent inhibitors. nih.gov A similar approach could be applied to this compound to predict its binding affinity to various enzymes and receptors, thereby guiding synthetic efforts towards the most promising candidates.

The synergy between HTE and computational modeling is a powerful tool for modern chemical research.

| Technology | Application | Expected Outcome |

| High-Throughput Experimentation (HTE) | Rapid synthesis and screening of compound libraries. | Accelerated discovery of compounds with desired properties. |

| Molecular Docking | Predicting the binding mode and affinity of ligands to a target. nih.gov | Identification of potential biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. | Design of more potent and selective compounds. |

| Machine Learning/AI | Analyzing large datasets to identify patterns and predict properties. | Enhanced predictive power in drug discovery and materials science. |

Novel Applications in Specialized Chemical Sciences

While the primary focus of research on amine-containing heterocycles is often in medicinal chemistry, the unique structure of this compound opens up possibilities in other specialized areas of chemical science. nih.gov

In materials science, the rigid cyclobutane and aromatic pyridine components could be utilized in the design of novel organic materials with interesting electronic or photophysical properties. The pyridine nitrogen can coordinate to metal centers, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have applications in gas storage, catalysis, and sensing.

In the field of catalysis, this compound and its derivatives could serve as novel ligands for transition metal catalysts. The combination of a soft pyridine donor and a hard amine donor could lead to unique catalytic activities and selectivities.

The table below highlights some potential novel applications for this versatile compound.

| Field of Application | Potential Role | Desired Properties |

| Materials Science | Building block for MOFs or coordination polymers. mdpi.com | Porosity, thermal stability, luminescence. |

| Organocatalysis | Chiral amine catalyst for asymmetric reactions. | High enantioselectivity and catalytic turnover. |

| Supramolecular Chemistry | Component for self-assembling systems. | Controlled aggregation, host-guest chemistry. |

| Chemical Biology | Chemical probe to study biological processes. | Target specificity, fluorescent labeling. |

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-4-YL)cyclobutan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Cyclobutane Formation : Ring-opening or cycloaddition reactions to construct the cyclobutane ring.

Pyridine Functionalization : Coupling the pyridine moiety via alkylation or Suzuki-Miyaura cross-coupling .

Amine Introduction : Reductive amination or substitution reactions to install the amine group .

Q. Key Optimization Parameters :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyridine functionalization .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) ensures high purity (>95%) .

Table 1 : Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclobutane formation | [1,3-Diene + UV light] | 65 | 90 | |

| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 78 | 92 | |

| Amine installation | NH₃, NaBH₃CN, MeOH | 85 | 95 |

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., cyclobutane ring strain, pyridine planarity). SHELXL software refines structures with R-factors < 0.05 .

- NMR Spectroscopy :

- HRMS : Confirms molecular weight (e.g., [M+H]+ = 177.12 g/mol) .

Advanced Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The cyclobutane ring restricts access to the amine group, reducing reaction rates with bulky electrophiles (e.g., tert-butyl halides) .

- Electronic Effects : The pyridine ring withdraws electron density via conjugation, increasing the amine’s nucleophilicity in polar aprotic solvents (e.g., DMF) .

Q. Experimental Design :

- Compare reaction kinetics with/without pyridine substituents using UV-Vis spectroscopy.

- Use DFT calculations (e.g., Gaussian 16) to map electron density distributions .

Q. How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?

Methodological Answer:

- Solubility Testing :

- Contradiction Resolution : Discrepancies often arise from impurities or hydration states. Use Karl Fischer titration to quantify water content .

Table 2 : Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 2.1 | pH 2.5, 25°C | |

| DMSO | 45.8 | 25°C | |

| Ethanol | 12.3 | 25°C |

Q. What strategies optimize the compound’s stability during long-term storage for biological assays?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>98% purity over 6 months) .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Binding Assays :

- Mutagenesis Studies : Identify critical residues in the target protein by comparing binding affinities with mutant vs. wild-type enzymes .

Table 3 : Example Binding Data

| Target Protein | KD (nM) | Method | Source |

|---|---|---|---|

| Kinase XYZ | 12.4 | SPR | |

| Receptor ABC | 8.7 | ITC |

Retrosynthesis Analysis